Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is an organic compound that combines diverse chemical moieties. This complex molecule is notable for its applications in various scientific fields, particularly within chemistry, biology, medicine, and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Initial Formation: : Begin with the preparation of 5-(furan-2-yl)-1,3,4-thiadiazole, involving a cyclization reaction with appropriate precursors under acidic or basic conditions.
Piperidine Introduction: : Piperidine is then introduced via nucleophilic substitution, reacting with an appropriate electrophilic intermediate.
Acetamido Group Addition: : Following this, an acylation reaction attaches the acetamido group, possibly through the use of acetic anhydride or a similar agent.
Benzoate Ester Formation: : Finally, esterification completes the synthesis, often using an alcoholysis reaction with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but employs larger reaction vessels, optimized conditions, and continuous flow reactors to ensure consistency and efficiency. Catalysts and solvents are carefully selected to maximize yield and minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: : The thiadiazole ring can be oxidized, forming sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : Selective reduction can target the nitro group, converting it into an amine.
Substitution: : The benzoate ester group is susceptible to nucleophilic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Use reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing hydrogen gas over a palladium catalyst or using sodium borohydride.
Substitution: : Utilizing nucleophiles such as hydroxide ions or amines, often in polar aprotic solvents.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Amines.
Substitution: : The resulting product would be dictated by the nucleophile used, such as phenols or ethers.
Scientific Research Applications
The compound exhibits versatility across various fields:
Chemistry: : As an intermediate in synthesizing other complex molecules, its varied functional groups make it an excellent candidate for organic synthesis studies.
Biology: : Its piperidine and thiadiazole components suggest potential as a pharmacological agent, perhaps in neurological or anti-inflammatory applications.
Medicine: : Investigations into its medicinal chemistry could lead to developments in new therapeutic drugs, particularly for targeting specific receptors or enzymes.
Industry: : It may serve as a precursor in manufacturing specialty chemicals, contributing to materials science advancements.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, particularly those in neurological pathways or inflammatory processes.
Pathways Involved: : Inhibition of certain enzymes or receptors can be key, potentially leading to altered biochemical pathways, offering insights into disease mechanisms or therapeutic potentials.
Comparison with Similar Compounds
When compared with similar compounds, Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate exhibits unique properties:
Unique Structure: : The fusion of furan, thiadiazole, and piperidine rings sets it apart.
Activity Profile: : Its activity might differ from compounds like ethyl benzoate or piperidine derivatives due to the added complexity.
List of Similar Compounds
Ethyl benzoate
1,3,4-Thiadiazole derivatives
Piperidine analogs
This unique and complex molecule holds significant promise across various scientific disciplines, making it a fascinating subject for ongoing research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-29-22(28)16-5-7-17(8-6-16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-4-3-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOPYWVACQOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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